

## Captafol: A Technical Guide to its Toxicological Effects and Carcinogenicity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Captafol**, a broad-spectrum fungicide, has been the subject of extensive toxicological evaluation due to its demonstrated carcinogenicity and other adverse health effects in experimental animals. This technical guide provides an in-depth overview of the toxicological profile of **Captafol**, with a focus on its carcinogenic properties. It includes a comprehensive summary of quantitative data, detailed experimental protocols from key studies, and visualizations of its metabolic and genotoxic pathways to support research and risk assessment activities.

### **Toxicological Profile**

**Captafol** exhibits a range of toxic effects, from acute toxicity at high doses to chronic effects, including carcinogenicity, with long-term exposure. Its toxicity is largely attributed to its chemical reactivity, particularly with thiol-containing molecules, and its ability to act as an alkylating agent.

### **Acute and Chronic Toxicity**

The acute toxicity of **Captafol** is relatively low by oral and dermal routes. However, chronic exposure has been associated with significant target organ toxicity, primarily affecting the liver and kidneys.



Table 1: Acute Toxicity of Captafol

| Species      | Route  | Parameter | Value (mg/kg<br>bw) | Reference |
|--------------|--------|-----------|---------------------|-----------|
| Rat (male)   | Oral   | LD50      | 6,780               | [1]       |
| Rat (female) | Oral   | LD50      | 6,330               | [1]       |
| Rat          | Oral   | LD50      | 2,500 - 6,200       | [2]       |
| Rabbit       | Dermal | LD50      | >15,400             | [2]       |

Table 2: Chronic Toxicity of **Captafol** in Rats (13-Week Study)

| Dietary Concentration   | Observed Effects in Both<br>Sexes (F344/DuCrj Rats)                                                                                                                               | Reference |
|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 0.075%                  | No significant effects noted.                                                                                                                                                     | [3]       |
| 0.15% and higher        | Dose-related decreases in body weight. Squamous cell hyperplasia and edema in the forestomach.                                                                                    | [3]       |
| 0.3% and 0.6%           | Dose-dependent decrease in urinary pH. Increased liverand kidney-to-body weight ratios. Multifocal karyocytomegaly and tubular cell atypia in the proximal tubules of the kidney. | [3]       |
| 0.3% and 0.6% (females) | Slight increases in leukocyte count and glutamic-pyruvic transaminase activity. Oval cell proliferation in the liver.                                                             | [3]       |
| 0.6% (females)          | Mild increase in alkaline phosphatase activity.                                                                                                                                   | [3]       |



### **Reproductive and Developmental Toxicity**

**Captafol** has been evaluated for its potential to cause reproductive and developmental effects in various animal models. While it did not show teratogenic effects in rabbits and monkeys at the doses tested, it was found to be embryolethal and teratogenic in hamsters at high doses[2] [4].

Table 3: Reproductive and Developmental Toxicity Studies of Captafol

| Species             | Dosing Regimen                                                 | Observed Effects                                                                                                          | Reference |
|---------------------|----------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|-----------|
| Dutch Belted Rabbit | Up to 75 mg/kg<br>bw/day orally on days<br>6-16 of gestation.  | No teratogenic effects.                                                                                                   | [2]       |
| New Zealand Rabbit  | Up to 150 mg/kg<br>bw/day orally on days<br>6-18 of gestation. | No teratogenic effects.                                                                                                   | [2]       |
| Rhesus Monkey       | Up to 25 mg/kg<br>bw/day on days 22-32<br>of gestation.        | No teratogenic effects.                                                                                                   | [2]       |
| Syrian Hamster      | ≥ 200 mg/kg bw orally<br>on day 7 or 8 of<br>gestation.        | Increased maternal<br>and fetal lethality,<br>teratogenic effects<br>(fused ribs,<br>short/curved tail, limb<br>defects). | [2]       |

## Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified **Captafol** as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence in experimental animals[2]. Similarly, the U.S. National Toxicology Program (NTP) has concluded that **Captafol** is "reasonably anticipated to be a human carcinogen"[5].

### **Carcinogenicity in Mice**



Long-term dietary administration of **Captafol** to B6C3F1 mice resulted in a significant increase in the incidence of various tumors[2][4].

Table 4: Carcinogenicity of Captafol in B6C3F1 Mice

| Dietary<br>Concentration | Duration | Tumor Types with<br>Significantly<br>Increased<br>Incidence                                                                                                                                                                                        | Reference |
|--------------------------|----------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| 0.075%, 0.15%, 0.3%      | 96 weeks | Both Sexes: Hemangioendotheliom a (heart), Hemangioma/Hemang ioendothelioma (spleen), Papilloma and Squamous Cell Carcinoma (forestomach), Adenoma and Adenocarcinoma (small intestine), Hyperplastic Nodule and Hepatocellular Carcinoma (liver). | [2][4]    |

### **Carcinogenicity in Rats**

Studies in Fischer 344 rats have demonstrated the carcinogenic potential of **Captafol**, primarily targeting the kidneys and liver[1][2][6].

Table 5: Carcinogenicity of **Captafol** in Fischer 344 Rats



| Study                  | Dietary<br>Concentration     | Duration  | Key Findings                                                                                                                                                                                                                                                                                                            | Reference |
|------------------------|------------------------------|-----------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Nyska et al.,<br>1989  | Increasing<br>concentrations | 2 years   | Increased incidence of nonneoplastic and neoplastic lesions in the kidneys.                                                                                                                                                                                                                                             | [6]       |
| Tamano et al.,<br>1990 | 750 ppm, 1,500<br>ppm        | 104 weeks | Males: Dosedependent increase in renal cell carcinomas. Females: Increased incidence of hepatocellular carcinomas at 1,500 ppm. Both Sexes: Dosedependent increase in renal adenomas and basophilic altered cell tubules. Dosedependent increase in hyperplastic nodules and foci of cellular alterations in the liver. | [1]       |

# **Mechanisms of Toxicity and Carcinogenicity**



The toxic and carcinogenic effects of **Captafol** are linked to its metabolic activation and subsequent interaction with cellular macromolecules.

### **Metabolic Pathways**

**Captafol** is metabolized through two primary pathways: hydrolysis and reaction with thiols, such as glutathione (GSH)[5][7]. The reaction with thiols is significantly faster than hydrolysis and is considered the dominant pathway in biological systems[7]. Both pathways lead to the formation of tetrahydrophthalimide (THPI)[5][7]. The cleavage of the N-S bond can also lead to the formation of reactive intermediates from the tetrachloroethylthio side chain[5].



Click to download full resolution via product page

Captafol's primary metabolic pathways.

### **Genotoxicity and Mechanism of Carcinogenesis**

**Captafol** is genotoxic, inducing a range of genetic alterations in various test systems. A key proposed mechanism for its carcinogenicity is the metabolic formation of a transient episulfonium ion from the tetrachloroethylthio side chain. This highly reactive electrophile can act as a DNA alkylating agent, leading to mutations and initiating the carcinogenic process[5]. Additionally, the reaction of **Captafol** with glutathione can lead to cytotoxicity[5].





Click to download full resolution via product page

Proposed mechanism of Captafol-induced genotoxicity.

Table 6: Summary of Genotoxicity Data for Captafol



| Assay Type                               | Test System                                | Result   | Reference |
|------------------------------------------|--------------------------------------------|----------|-----------|
| Gene Mutation                            | Salmonella<br>typhimurium                  | Positive | [5]       |
| Gene Mutation                            | Escherichia coli                           | Positive | [5]       |
| Mitotic Recombination<br>& Gene Mutation | Aspergillus nidulans                       | Positive | [2]       |
| DNA Single-Strand<br>Breaks              | Human and<br>Mammalian Cells (in<br>vitro) | Positive | [5]       |
| Sister Chromatid Exchange                | Human and<br>Mammalian Cells (in<br>vitro) | Positive | [2][5]    |
| Chromosomal<br>Aberrations               | Human and<br>Mammalian Cells (in<br>vitro) | Positive | [2][5]    |
| Micronucleus<br>Formation                | Human and<br>Mammalian Cells (in<br>vitro) | Positive | [2][5]    |
| Dominant Lethal<br>Effects               | Rats                                       | Positive | [2]       |

## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in this guide.

# Carcinogenicity Bioassay in B6C3F1 Mice (Ito et al., 1984)

- Test Substance: Captafol (94.9% pure).
- Animals: 6-week-old male and female B6C3F1 mice.

### Foundational & Exploratory





- Housing: Mice were housed in plastic cages with wood chip bedding in an air-conditioned room with a 12-hour light/dark cycle.
- Diet: Captafol was mixed into a powdered basal diet at concentrations of 0%, 0.075%,
   0.15%, or 0.3%. The diet and tap water were available ad libitum.
- Experimental Groups: 50-51 mice per sex per group.
- Duration: Animals were fed the experimental diets for 96 weeks, followed by an 8-week observation period on the basal diet.
- Observations: Body weight and food consumption were recorded weekly for the first 14
  weeks and then every 4 weeks. Animals were observed daily for clinical signs of toxicity.
- Pathology: A complete necropsy was performed on all animals. Organs and tissues were
  preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained
  with hematoxylin and eosin (H&E) for microscopic examination.
- Statistical Analysis: The incidences of tumors were analyzed using the Fisher's exact test.





Click to download full resolution via product page

Workflow for the mouse carcinogenicity bioassay.



# Carcinogenicity Bioassay in F344/DuCrj Rats (Tamano et al., 1990)

- Test Substance: Captafol (97.5% pure).
- Animals: 6-week-old male and female F344/DuCrj rats.
- Housing: Rats were housed in wire cages in an air-conditioned room with a 12-hour light/dark cycle.
- Diet: **Captafol** was mixed into a powdered basal diet at concentrations of 0, 750, or 1,500 ppm. Diet and water were available ad libitum.
- Experimental Groups: 50 rats per sex per group.
- Duration: Animals were fed the experimental diets for 104 weeks, followed by an 8-week observation period on a normal diet. The experiment was terminated at week 113.
- Observations: Body weights and food consumption were recorded weekly. Animals were monitored daily for clinical signs.
- Pathology: A complete necropsy was performed on all animals. Tissues were fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with H&E.
- Statistical Analysis: Tumor incidence data were analyzed using the Fisher's exact probability test.

### In Vitro Sister Chromatid Exchange (SCE) Assay

- Cell Lines: Cultured mammalian or human cells (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).
- Protocol Outline:
  - Cells are cultured in the presence of 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, for two cell cycles.



- During the first replication cycle, one strand of the DNA incorporates BrdU.
- During the second replication cycle, the sister chromatids will be differentially labeled: one
  will have BrdU in both DNA strands (bifilarly substituted), while the other will have BrdU in
  only one strand (unifilarly substituted).
- The test substance (Captafol) is added to the cultures for a defined exposure period.
- A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
- Cells are harvested, treated with a hypotonic solution, and fixed.
- Chromosome spreads are prepared on microscope slides.
- The slides are stained using a fluorescence plus Giemsa (FPG) technique, which allows for the differential staining of the sister chromatids.
- The number of SCEs per metaphase is scored under a microscope. An increase in the frequency of SCEs in treated cells compared to controls indicates genotoxic potential.

### **Rodent Dominant Lethal Test**

- Principle: This in vivo assay assesses the potential of a substance to cause chromosomal aberrations in germ cells, which result in the death of the embryo after fertilization.
- Protocol Outline:
  - Male rodents (typically rats or mice) are treated with the test substance (e.g., Captafol)
     via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection) for a specified period.
  - Following treatment, each male is sequentially mated with a new group of untreated virgin females each week for a period that covers all stages of spermatogenesis (e.g., 8-10 weeks).
  - Females are euthanized at mid-gestation (e.g., day 14 in mice).



- The uterine contents are examined to determine the number of corpora lutea (a measure of ovulation), total implants, and live and dead implants (resorptions).
- The dominant lethal index is calculated as: (Number of dead implants / Total number of implants) x 100.
- A statistically significant increase in the dominant lethal index in the treated groups compared to the control group indicates that the test substance is a germ cell mutagen.

### Conclusion

The extensive body of evidence from in vivo and in vitro studies unequivocally demonstrates that **Captafol** is a carcinogen and a genotoxic agent in experimental animals. Its mechanism of action is believed to involve metabolic activation to a reactive episulfonium ion that can alkylate DNA, leading to mutations. The data summarized in this technical guide, including quantitative toxicity values and detailed experimental protocols, provide a critical resource for researchers and professionals in the fields of toxicology and drug development for understanding the hazards associated with **Captafol** and for informing risk assessment and regulatory decisions.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Carcinogenicity of captafol in F344/DuCrj rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Captafol Occupational Exposures in Insecticide Application, and Some Pesticides NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 13-Week oral toxicity study of captafol in F344/DuCrj rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carcinogenicity of captafol in B6C3F1 mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Captafol 15th Report on Carcinogens NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The renal carcinogenic effect of Merpafol in the Fischer 344 rat PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. 148. Captafol (FAO/PL:1969/M/17/1) [inchem.org]
- To cite this document: BenchChem. [Captafol: A Technical Guide to its Toxicological Effects and Carcinogenicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668290#toxicological-effects-and-carcinogenicity-of-captafol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com